Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Overview
Description
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride (PF-3,6,9-TMD) is a fluorinated organic compound with a wide range of applications in scientific research. It is a highly fluorinated compound with a carbon-fluorine bond, making it highly stable and resistant to chemical and thermal degradation. PF-3,6,9-TMD is used in a variety of applications, including as a reagent in organic synthesis, as a surfactant in biochemistry, and as a model compound in physical chemistry.
Scientific Research Applications
Chemical Reactions and Synthesis
Alicyclic Perfluoroimines Reactions : Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is involved in reactions with alicyclic perfluoroimines, demonstrating its potential in creating various substituted compounds through such interactions (Nishida, Ono, & Abe, 2000).
Synthesis of Fluorinated Tertiary Thio- and Selenoethers : This compound has been used in reactions with sulfenyl or selenenyl chloride, resulting in fluorinated tertiary thio- and selenoethers, showcasing its versatility in synthetic chemistry (Suzuki, Satake, Uno, & Shimizu, 1987).
Material Science and Surface Treatments
Modified Surface Wettability : In material science, the compound is used to modify surface properties, such as creating surfaces with controlled wettability, ranging from superamphiphobic to superoleophobic–superhydrophilic characteristics. This application is crucial in the development of advanced materials for oil and water separation (Saito et al., 2016).
Fluorocarbon Surfactants Synthesis : The compound plays a role in synthesizing fluorocarbon surfactants, which have applications in reducing surface tensions of organic solvents, indicating its importance in industrial applications (Han, Zhang, Li, & Li, 2009).
Environmental Impact Studies
- Perfluorochemicals in Human Blood : Studies involving this compound also encompass environmental and health impact assessments. Research has been conducted on the occurrence of similar perfluorochemicals in human blood, highlighting the need to understand the environmental and health impacts of these compounds (Kannan et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride, also known as Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecanoyl) fluoride, is a complex compound with a variety of potential targets. One of the primary targets of this compound is the PPAR nuclear receptor , which is highly expressed in the liver, heart, and kidney . This receptor plays a crucial role in regulating fatty acid metabolism and peroxisome proliferation .
Mode of Action
It is known that the compound interacts with its targets, such as the ppar nuclear receptor, to influence metabolic processes .
Biochemical Pathways
The compound’s interaction with the PPAR nuclear receptor can disrupt various biochemical pathways. Disruptions of these pathways have been implicated in several downstream adverse animal health outcomes, including developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent disruption of biochemical pathways. These effects can include developmental toxicities, altered metabolic processes, and changes in organ function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a strong acid and can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . This suggests that the compound’s action can be influenced by the presence of proteins and other biomolecules in its environment.
Biochemical Analysis
Biochemical Properties
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in lipid metabolism, such as lipases, due to its fluorinated structure. The interactions are primarily hydrophobic, allowing the compound to integrate into lipid bilayers and affect enzyme activity. Additionally, its reactivity with nucleophilic sites on proteins can lead to modifications that alter protein function .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism and oxidative stress responses. The compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in cellular metabolism, affecting processes such as fatty acid oxidation and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting or activating their function. For instance, its interaction with peroxisome proliferator-activated receptors (PPARs) can modulate gene expression related to lipid metabolism. The compound’s high affinity for fluorinated binding sites allows it to disrupt normal enzyme activity and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to the compound in in vitro studies has shown alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can induce toxic effects such as liver damage and metabolic disturbances. Threshold effects have been observed, where a certain concentration of the compound leads to significant physiological changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, affecting the breakdown and synthesis of fatty acids. These interactions can lead to changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and lipid membranes. Its high affinity for lipid environments allows it to accumulate in cell membranes and organelles, affecting its localization and function. Transporters such as ATP-binding cassette (ABC) transporters may play a role in its cellular distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. It tends to localize in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. This localization can affect its activity, as it may interact with enzymes and proteins specific to these organelles. Post-translational modifications and targeting signals may also direct the compound to specific subcellular locations .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24O4/c13-1(37)2(14,6(19,20)21)38-11(33,34)4(17,8(25,26)27)40-12(35,36)5(18,9(28,29)30)39-10(31,32)3(15,16)7(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQDKPSLAINNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880242 | |
Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27639-98-1 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27639-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027639981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27639-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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